molecular formula C24H26N4O2S B2863853 2-((2-异丙基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)丁酰胺 CAS No. 1189690-77-4

2-((2-异丙基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)丁酰胺

货号 B2863853
CAS 编号: 1189690-77-4
分子量: 434.56
InChI 键: LFGNKUYENQRIQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically for the treatment of cancer .


Synthesis Analysis

The compound was synthesized as part of a novel design approach for cancer drug development . This involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold was optimized to afford potent oral PI3K inhibitors with balanced PI3Kα and PI3Kβ activity .


Chemical Reactions Analysis

The designed compounds showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .


Physical And Chemical Properties Analysis

The compound BAY 1082439, a similar 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitor, has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2 .

科学研究应用

合成和反应性

化合物“2-((2-异丙基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)丁酰胺”属于喹唑啉酮的化学类别,其因其多样的合成途径和化学反应性而闻名。相关喹唑啉酮化合物的合成通常涉及与异氰酸酯的反应,从而生成具有潜在生物活性的各种衍生物。例如,已探索 2-氨基硫代苯甲酰胺与异氰酸酯的反应以合成二氢咪唑并[1,2-c]喹唑啉-5(6H)-酮和二氢嘧啶并[1,2-c]喹唑啉-6(7H)-酮,展示了这些化学转化在生成结构多样的喹唑啉酮方面的多功能性 (Shiau et al., 1989)

离子液体介导的合成

已证明使用离子液体作为反应介质是合成喹唑啉酮衍生物的有效策略。例如,已经报道了高效的离子液体介导的取代噻唑并[2,3-b]喹唑啉衍生物的合成,突出了与这种合成方法相关的环境效益和高产率 (Yadav et al., 2013)

生物活性与应用

抗肿瘤活性

包括与所讨论化合物在结构上相关的喹唑啉酮衍生物在内的喹唑啉酮衍生物已显示出有希望的抗肿瘤活性。一项基于 4(3H)-喹唑啉酮支架的三甲氧基苯胺的研究揭示了针对各种癌细胞系的广谱抗肿瘤效率,表明这些化合物在癌症治疗中的潜力 (Mohamed et al., 2016)

抗癌评估

已广泛研究了新型喹唑啉衍生物的合成及其抗癌活性的评估。例如,合成并表征了一系列喹唑啉衍生物,显示出对癌细胞系的显着体外细胞毒性,表明它们作为抗癌剂的潜力 (Abuelizz et al., 2017)

选择性抗肿瘤作用

已评估喹唑啉酮衍生物对癌细胞存活和生长的选择性作用,一些化合物显示出比已知抗癌药物更强的疗效。这突出了喹唑啉酮衍生物在开发靶向癌症疗法中的潜力 (Chen et al., 2011)

作用机制

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which act synergistically for the treatment of cancer .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration . It also impacts the HDAC pathway, leading to alterations in the cell phenotype and gene expression, and disturbing homeostasis .

Pharmacokinetics

It is known that the compound shows potent antiproliferative activities against certain cancer cells .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is due to the compound’s ability to inhibit both PI3K and HDAC, leading to multiple epigenetic modifications that affect signaling networks .

未来方向

The work on these compounds may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics . BAY 1082439, a similar compound, is currently being studied in a phase I trial for subjects with advanced malignancies .

属性

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-17-12-8-6-10-15(17)4)31-24-26-18-13-9-7-11-16(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGNKUYENQRIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。